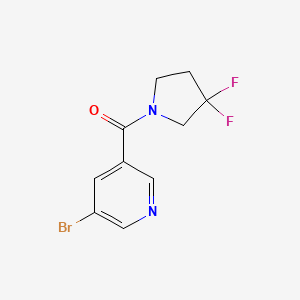

(5-Bromopyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

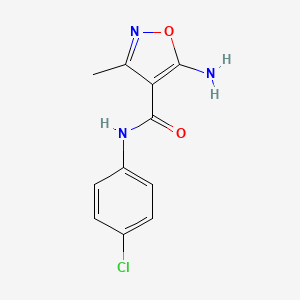

The compound "(5-Bromopyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related brominated and fluorinated compounds involves multiple steps, including halogenation, nucleophilic substitution, and hydrolysis. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions to introduce the 3,3-difluoropyrrolidin-1-yl group.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds is often characterized by X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . Although the exact structure of "this compound" is not provided, similar analytical techniques could be used to elucidate its molecular geometry and confirm its synthesis.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated compounds can vary significantly depending on the substituents and the molecular framework. The presence of bromine and fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity in further chemical transformations. The papers do not provide specific reactions for the compound , but the synthesis and reactivity of similar compounds suggest that "this compound" could participate in nucleophilic substitution reactions or serve as a precursor for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are often influenced by the presence of halogen atoms, which can affect the compound's density, melting point, and solubility. For example, the crystal structure analysis provides insights into the density and thermal stability of these compounds . Theoretical calculations, such as density functional theory (DFT), can also predict the electronic properties, such as the HOMO-LUMO gap, which is indicative of the compound's chemical stability and reactivity . These methods could be applied to "this compound" to predict its properties and behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of complex molecules often involves the creation of novel compounds with specific functional groups that can exhibit unique physical, chemical, or biological properties. For example, studies on the synthesis of Schiff base compounds and their crystal structures provide insights into the potential applications of such methodologies for creating compounds like (5-Bromopyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone (Wang et al., 2008). These methods can be instrumental in the development of new materials or catalysts.

Material Science and Catalysis

- Compounds with bromo, pyridinyl, and difluoropyrrolidinyl groups can serve as intermediates in the synthesis of materials with specific properties. For instance, the synthesis of boric acid ester intermediates reveals the potential for creating materials with desired electronic or optical properties, which could be useful in various applications ranging from electronics to photonics (P.-Y. Huang et al., 2021).

Biological Applications

- While the direct application in biology or pharmacology of this compound was not highlighted, research on similar molecules provides a foundation for potential biological applications. For example, studies on the synthesis and antibacterial activity of novel pyrrolidin-3-cyanopyridine derivatives suggest that structurally related compounds could exhibit significant biological activities, including antimicrobial properties (A. Bogdanowicz et al., 2013).

Chemical Reactions and Mechanisms

- Research into the reactions and characterization of Schiff base and metal complexes containing pyridine units can shed light on the potential chemical behaviors and applications of this compound in catalysis or as part of more complex molecular assemblies (I. Kaya et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-(3,3-difluoropyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCKPLQAKQQZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)

![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2529846.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)